molecular formula C15H17N7O B2926290 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2379948-01-1

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2926290
CAS No.: 2379948-01-1
M. Wt: 311.349
InChI Key: RKTAMSOUOZMNCX-UHFFFAOYSA-N
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Description

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, a piperidine ring, and a pyrimidine moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety through etherification reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its combination of the triazolopyridazine core, piperidine ring, and pyrimidine moiety. This unique structure provides a versatile platform for the development of new compounds with specific properties and applications in various fields .

Properties

IUPAC Name

6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-3-12(10-23-15-16-6-2-7-17-15)9-21(8-1)14-5-4-13-19-18-11-22(13)20-14/h2,4-7,11-12H,1,3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTAMSOUOZMNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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